![molecular formula C26H19N3O6 B12616526 (10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12616526.png)
(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(10R,11S,15R,16S)-16-(フラン-2-カルボニル)-13-(2-メチル-5-ニトロフェニル)-1,13-ジアザテトラシクロ[86002,7011,15]ヘキサデカ-2,4,6,8-テトラエン-12,14-ジオン」は、複数の環構造と官能基を特徴とする複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成には、テトラシクリックコアの形成と、フラン-2-カルボニル基および2-メチル-5-ニトロフェニル基の導入を含む、複数のステップが関与する可能性があります。一般的な合成経路には、以下のようなものがあります。
環化反応: 環化反応によるテトラシクリックコアの形成。
官能基導入: 置換反応によるフラン-2-カルボニル基および2-メチル-5-ニトロフェニル基の導入。
精製: クロマトグラフィーなどの技術を用いた最終生成物の精製。
工業生産方法
このような複雑な化合物の工業生産では、収率を最大化しコストを最小限に抑えるために、合成経路の最適化がしばしば行われます。これには、自動合成装置や大規模反応器の使用が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、以下のようなさまざまな化学反応を起こすことができます。
酸化: 官能基をより高い酸化状態に変換する。
還元: ニトロ基をアミンに還元する。
置換: 官能基を他の基で置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下のようなものがあります。
酸化剤: 過マンガン酸カリウムや三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムや触媒を用いた水素ガスなど。
置換試薬: ハロゲンや求核試薬など。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基を還元すると、アミン誘導体が生成されます。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成における貴重な中間体となっています。
生物学
生物学では、この化合物は、その潜在的な生物活性について研究されています。類似の構造を持つ化合物は、抗菌活性、抗がん活性、抗炎症活性について調査されています。
医学
医学では、この化合物は、その潜在的な治療用途について探索することができます。その複雑な構造は、ユニークな方法で生物学的標的に相互作用し、新しい薬の開発につながる可能性があります。
産業
産業では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its complex structure may interact with biological targets in unique ways, leading to the development of new drugs.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用によって異なります。潜在的な機序には、以下のようなものがあります。
酵素阻害: 特定の酵素の活性に結合して阻害する。
受容体調節: 細胞受容体と相互作用して、その活性を調節する。
経路干渉: 細胞内の特定の生化学経路を阻害する。
類似の化合物との比較
類似の化合物
類似の化合物には、フラン基やニトロフェニル基などの官能基を持つ他のテトラシクリック分子が含まれる場合があります。例としては、以下のようなものがあります。
- (10R,11S,15R,16S)-16-(フラン-2-カルボニル)-13-(2-メチル-5-ニトロフェニル)-1,13-ジアザテトラシクロ[8.6.0.02,7.011,15]ヘキサデカ-2,4,6,8-テトラエン-12,14-ジオン
- (10R,11S,15R,16S)-16-(フラン-2-カルボニル)-13-(2-メチル-5-ニトロフェニル)-1,13-ジアザテトラシクロ[8.6.0.02,7.011,15]ヘキサデカ-2,4,6,8-テトラエン-12,14-ジオン
ユニークさ
この化合物のユニークさは、官能基と環構造の特定の組み合わせにあり、これにより、ユニークな化学的および生物学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds may include other tetracyclic molecules with functional groups such as furan and nitrophenyl groups. Examples include:
- (10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
特性
分子式 |
C26H19N3O6 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
(10R,11S,15R,16S)-16-(furan-2-carbonyl)-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C26H19N3O6/c1-14-8-10-16(29(33)34)13-19(14)28-25(31)21-18-11-9-15-5-2-3-6-17(15)27(18)23(22(21)26(28)32)24(30)20-7-4-12-35-20/h2-13,18,21-23H,1H3/t18-,21-,22-,23+/m1/s1 |
InChIキー |
VFMPYJZDCPVAIX-HWHRFOGPSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@H]4C=CC5=CC=CC=C5N4[C@@H]([C@@H]3C2=O)C(=O)C6=CC=CO6 |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4C=CC5=CC=CC=C5N4C(C3C2=O)C(=O)C6=CC=CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)

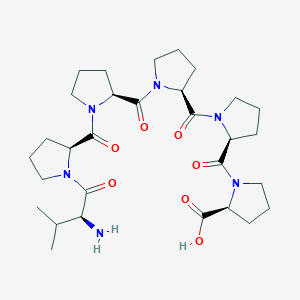
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
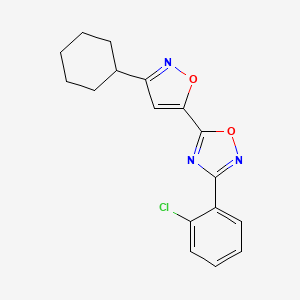

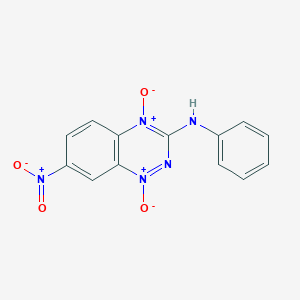
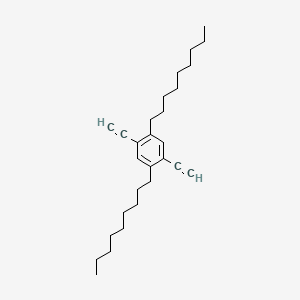
![1-[4-(3-Methyl-3-azabicyclo[3.1.0]hexan-1-yl)phenyl]methanamine](/img/structure/B12616507.png)
![N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B12616512.png)
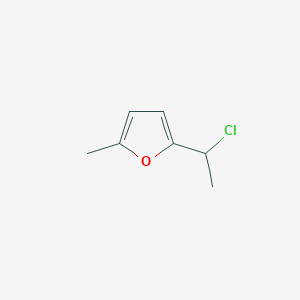
![3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B12616516.png)
